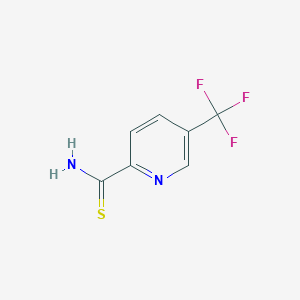

5-(Trifluoromethyl)pyridine-2-carbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-7(9,10)4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSQVELABPHSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380646 | |

| Record name | 5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-51-7 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-thioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)pyridine-2-carbothioamide is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active compounds. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, focusing on the thionation of the corresponding amide and direct conversion from the nitrile. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Trifluoromethylpyridyl Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. When substituted with a trifluoromethyl (-CF3) group, the physicochemical properties of the parent molecule are significantly altered. The high electronegativity and lipophilicity of the -CF3 group can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by cytochrome P450 enzymes.

-

Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can influence the basicity of the pyridine nitrogen, affecting drug-receptor interactions.

-

Conformational Effects: The steric bulk of the -CF3 group can lock the molecule into a specific conformation, potentially increasing binding affinity to a target protein.

The carbothioamide functional group, in turn, serves as a versatile handle for further synthetic manipulations, particularly in the construction of heterocyclic ring systems such as thiazoles.

Synthetic Strategies: Pathways to this compound

Two principal retrosynthetic disconnections guide the synthesis of the target compound:

-

Route A: Thionation of the corresponding carboxamide. This is a widely used and generally reliable method.

-

Route B: Direct conversion from the corresponding nitrile. This approach offers a more direct route from a common precursor.

The following sections will explore these routes in detail.

Route A: Thionation of 5-(Trifluoromethyl)picolinamide

The conversion of a carboxamide to a carbothioamide is a classic transformation in organic synthesis. The most common reagent for this purpose is Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide].[1][2]

Mechanism of Thionation with Lawesson's Reagent

The reaction proceeds through a dissociative mechanism where Lawesson's Reagent is in equilibrium with a reactive dithiophosphine ylide intermediate.[2] This ylide then reacts with the carbonyl group of the amide to form a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which results in the formation of a very stable phosphorus-oxygen double bond and the desired thioamide.[1]

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Experimental Protocol: Thionation of 5-(Trifluoromethyl)picolinamide

This protocol is a generalized procedure based on established methods for the thionation of amides.[3][4]

Materials:

-

5-(Trifluoromethyl)picolinamide[5]

-

Lawesson's Reagent[1]

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)picolinamide (1.0 eq) in anhydrous THF.

-

Reagent Addition: In a separate flask, dissolve Lawesson's Reagent (0.5 - 0.6 eq) in anhydrous THF. Add the Lawesson's Reagent solution to the amide solution at room temperature. Note: The reaction can also be carried out at elevated temperatures in solvents like toluene, but room temperature reactions in THF are often sufficient and can be more convenient.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Caution: Lawesson's Reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[3] d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

| Parameter | Typical Range/Value | Notes |

| Solvent | THF, Toluene, Dioxane | THF often allows for room temperature reactions.[3] |

| Temperature | Room Temperature to Reflux | Dependent on substrate reactivity and solvent. |

| Reaction Time | 30 minutes to several hours | Monitor by TLC. |

| Yield | 70-95% | Highly dependent on substrate and purification. |

Table 1: Typical Reaction Parameters for Thionation with Lawesson's Reagent.

Route B: Direct Conversion from 5-(Trifluoromethyl)pyridine-2-carbonitrile

The direct conversion of a nitrile to a primary thioamide is an atom-economical alternative to the thionation of an amide. This transformation is typically achieved using a source of hydrogen sulfide.

Methods for Thioamide Synthesis from Nitriles

Several methods exist for the addition of hydrogen sulfide to nitriles:[6][7][8]

-

Gaseous Hydrogen Sulfide: Bubbling H2S gas through a solution of the nitrile in the presence of a base (e.g., triethylamine, pyridine, or an anion-exchange resin) is a common method.[6]

-

In situ Generation of H2S: Using reagents like sodium hydrosulfide (NaSH) or thioacetic acid can avoid the handling of highly toxic H2S gas.[8][9]

-

Phase-Transfer Catalysis: This can be employed to facilitate the reaction between an aqueous sulfide solution and the organic-soluble nitrile.

Experimental Protocol: Base-Catalyzed Addition of H2S to 5-(Trifluoromethyl)pyridine-2-carbonitrile

This protocol is a representative procedure for the synthesis of thioamides from nitriles using a solid source of sulfide.[10][11]

Materials:

-

2-Cyano-5-(trifluoromethyl)pyridine[12]

-

Sodium hydrogen sulfide (NaSH), hydrate

-

Diethylamine hydrochloride

-

N,N-Dimethylformamide (DMF) or a mixture of 1,4-dioxane and water

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyano-5-(trifluoromethyl)pyridine (1.0 eq) in DMF or a 1:1 mixture of 1,4-dioxane and water.

-

Reagent Addition: Add sodium hydrogen sulfide hydrate (1.5 - 2.0 eq) and diethylamine hydrochloride (1.5 - 2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at a mildly elevated temperature (e.g., 50-60 °C). Monitor the reaction progress by TLC.

-

Workup: a. After completion, cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous mixture with ethyl acetate. c. Combine the organic extracts and wash with water and brine. d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

Caption: General workflow for the conversion of a nitrile to a thioamide.

| Parameter | Typical Reagent/Condition | Notes |

| Sulfur Source | H₂S gas, NaSH, (NH₄)₂S | Choice depends on safety and handling considerations. |

| Catalyst/Base | Triethylamine, Pyridine, Anion-exchange resin | Facilitates the nucleophilic attack of sulfide.[6] |

| Solvent | Alcohols, DMF, Dioxane/Water | Polar solvents are generally preferred. |

| Temperature | Room Temperature to 60 °C | Mild heating may be required. |

| Yield | 60-90% | Can be sensitive to reaction conditions. |

Table 2: Key Parameters for Nitrile to Thioamide Conversion.

Synthesis of Precursors

The availability of the starting materials, 5-(trifluoromethyl)picolinamide and 2-cyano-5-(trifluoromethyl)pyridine, is crucial. These are often prepared from commercially available trifluoromethylpyridines. For instance, 2-chloro-5-(trifluoromethyl)pyridine can be a versatile starting point.[13]

-

Synthesis of 2-Cyano-5-(trifluoromethyl)pyridine: This can be achieved via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) at the 2-position of the pyridine ring with a cyanide source, such as sodium or potassium cyanide.[14]

-

Synthesis of 5-(Trifluoromethyl)picolinamide: This can be prepared by the hydrolysis of 2-cyano-5-(trifluoromethyl)pyridine or from the corresponding carboxylic acid or ester.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the thionation of the corresponding amide using Lawesson's Reagent being a robust and widely adopted method. The direct conversion from the nitrile offers a more streamlined approach, although it may require more careful optimization of reaction conditions. As the demand for trifluoromethyl-containing building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and environmentally benign synthetic methods will remain an active area of research.

References

- Liboska, R., et al. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2004(13), pp. 2225-2228.

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

Chemical Communications (RSC Publishing). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. [Link]

- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

ResearchGate. Modification of organic compounds with Lawesson's reagent. [Link]

-

Taylor & Francis Online. Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]

-

Wikipedia. Lawesson's reagent. [Link]

-

ResearchGate. Synthesis of 2-trifluoromethyl-5-cyanopyridine. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

Taylor & Francis Online. Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]

-

ResearchGate. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]

- Google P

-

PubChem. 5-(Trifluoromethyl)picolinamide. [Link]

-

Pharmaffiliates. 5-(5-(3-Fluoro-4-(methylcarbamoyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinamide. [Link]

- Google Patents.

-

Amerigo Scientific. This compound. [Link]

-

ChemBK. (Z)-N'-hydroxy-5-(trifluoroMethyl)picoliniMidaMide. [Link]

-

Organic Syntheses Procedure. n-(5-chloro-2-pyridyl)triflimide. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

- Google Patents.

-

PubMed Central. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. [Link]

- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

European Patent Office. 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same. [Link]

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Trifluoromethyl)picolinamide | C7H5F3N2O | CID 4277056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Cyano-5-(trifluoromethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

physicochemical properties of 5-(Trifluoromethyl)pyridine-2-carbothioamide.

An In-depth Technical Guide on the Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-carbothioamide

Abstract

This compound is a molecule of significant interest within contemporary medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and improves membrane permeability, while the carbothioamide moiety is a known pharmacophore with diverse biological activities.[1][2] A comprehensive understanding of this compound's physicochemical properties is therefore a critical prerequisite for rational drug design, formulation development, and toxicological assessment. This guide provides a detailed examination of these properties, outlining authoritative experimental protocols for their determination and offering insights into the underlying chemical principles. The narrative is structured to deliver not just data, but a foundational understanding for researchers, scientists, and drug development professionals.[3][4][5]

Chemical Identity and Molecular Architecture

A precise definition of the molecule's identity is the cornerstone of all subsequent physicochemical analysis.

-

IUPAC Name: this compound

-

Synonyms: 5-(Trifluoromethyl)-2-pyridinecarbothioamide

-

CAS Number: 175277-51-7[6]

-

Chemical Structure:

Source: PubChem CID 2777773

Core Physicochemical Profile

The interplay of lipophilicity, ionization, and solubility governs the pharmacokinetic and pharmacodynamic behavior of a potential therapeutic agent. While extensive experimental data for this specific molecule is not widely published, a profile can be constructed from high-quality computational predictions and data from analogous structures.

Table 1: Summary of Key Physicochemical Properties

| Property | Value (Predicted/Analogous) | Method of Determination | Significance in Drug Development |

| Melting Point | Not available. (Analogous carboxylic acid: 146-148 °C[11]) | Capillary Melting Point Apparatus | Indicates purity, lattice energy, and aids in identification. |

| pKa | ~11-13 (Predicted for thioamide N-H) | Potentiometric Titration / Computational | Governs ionization state at physiological pH, impacting solubility and receptor interaction. |

| LogP (o/w) | 1.5 (Predicted)[7] | Shake-Flask Method / HPLC | Measures lipophilicity, a key predictor of membrane permeability and ADME properties. |

| Aqueous Solubility | Low (Predicted) | Kinetic/Thermodynamic Solubility Assay | Crucial for bioavailability and formulation; low solubility presents significant development challenges.[12] |

| Appearance | White to off-white solid (Typical) | Visual Inspection | Basic quality control and identification parameter. |

Authoritative Experimental Protocols & Methodologies

To ensure scientific rigor, the determination of physicochemical properties must adhere to validated, reproducible protocols. The following sections detail the standard methodologies for characterizing this compound.

Melting Point Determination via Capillary Method

Causality: The melting point is a thermodynamically defined property that reflects the strength of the crystal lattice. Impurities disrupt this lattice, typically leading to a lower and broader melting range. Therefore, this simple measurement is a primary indicator of compound purity.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely pulverize a small amount of the solid.

-

Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary into a calibrated digital melting point apparatus.

-

Heating Profile: Initiate a rapid heating phase to approach the expected melting point, then reduce the ramp rate to 1-2 °C per minute.

-

Data Acquisition: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range.

Diagram 1: Workflow for Melting Point Determination

Caption: Standard Operating Procedure for Capillary Melting Point Measurement.

Ionization Constant (pKa) Determination via Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule is 50% ionized. This property is critical as the charge state of a molecule dictates its solubility, ability to cross lipid membranes, and binding affinity to its biological target. For this compound, the primary ionizable proton is on the thioamide nitrogen.

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, 10).

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to overcome low aqueous solubility.

-

Titration: Place the solution in a thermostatted vessel and titrate with a standardized titrant (e.g., 0.1 M KOH) using an automated titrator for precise volume additions.

-

Data Plotting: Plot the measured pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the inflection point of the resulting titration curve, corresponding to the pH at the half-equivalence point. Specialized software is used for accurate calculation.

Diagram 2: Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa using automated potentiometric titration.

Lipophilicity (LogP) Determination via the Shake-Flask Method

Causality: The n-octanol/water partition coefficient (LogP) is the industry standard for measuring lipophilicity.[4] It simulates the partitioning of a drug between the aqueous environment of the bloodstream and the lipid environment of cell membranes. A LogP in the range of 1-3 is often considered optimal for oral drug absorption.

Step-by-Step Protocol (OECD Guideline 107):

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then separating the phases. This ensures thermodynamic equilibrium.

-

Partitioning: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add this to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Water]. The LogP is the base-10 logarithm of P.

Diagram 3: Workflow for Shake-Flask LogP Determination

Caption: Gold-standard shake-flask method for experimental LogP determination.

Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display characteristic signals for the three distinct protons on the pyridine ring, with chemical shifts and coupling constants dictated by their positions relative to the electron-withdrawing CF₃ group and the thioamide. Signals for the -NH₂ protons of the thioamide will also be present, often as a broad singlet.[13][14]

-

¹³C NMR: Will show seven distinct carbon signals, including the characteristic quartet for the CF₃ carbon due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds. It will show a sharp singlet, confirming the presence and electronic environment of the CF₃ group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will show a strong protonated molecular ion peak [M+H]⁺ at m/z 207.02, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition to within a few parts per million.[7]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary thioamide (around 3300-3100 cm⁻¹), C=S stretching (Thioamide I band, around 1300-1400 cm⁻¹), and strong C-F stretching bands (around 1350-1100 cm⁻¹).

-

Conclusion and Forward Outlook

The physicochemical properties of this compound define its potential and challenges as a drug candidate. Its predicted low solubility necessitates careful formulation strategies, while its anticipated lipophilicity and metabolic stability, conferred by the CF₃ group, are highly desirable traits. This guide has provided the authoritative, field-proven methodologies required to experimentally determine its complete physicochemical profile. A thorough execution of these protocols will generate the high-quality data necessary to de-risk development, enable intelligent lead optimization, and ultimately unlock the full therapeutic potential of this promising molecular scaffold.

References

-

Mansouri, K., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Discovery and Development. Available at: [Link]

-

PubChemLite. 5-(trifluoromethyl)pyridine-2-thioamide (C7H5F3N2S). Retrieved from [Link]

-

Amerigo Scientific. This compound. Retrieved from [Link]

-

mzCloud. 5-(Trifluoromethyl)pyridine-2-carboximidamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. In Physicochemical and Computational Tools in Drug Discovery. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

GISSMO NMR. 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Lipinski, C. A. (2004). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Hayat, F., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Hamieh, T. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine-3-carbothioamide. Retrieved from [Link]

- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry.

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase. Journal of Medicinal Chemistry.

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

University of Tartu. pKa values bases. Retrieved from [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

-

University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

PubChem. 5-(Pentylamino)pyridine-2-carbothioamide. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. 5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE - Safety Data Sheet [chemicalbook.com]

- 7. PubChemLite - 5-(trifluoromethyl)pyridine-2-thioamide (C7H5F3N2S) [pubchemlite.lcsb.uni.lu]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. 175277-51-7 | MFCD00205810 | this compound [aaronchem.com]

- 10. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95 80194-69-0 [sigmaaldrich.com]

- 12. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 13. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbothioamide (CAS 175277-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

5-(Trifluoromethyl)pyridine-2-carbothioamide is a fluorinated heterocyclic compound that stands at the intersection of two pharmacologically significant structural motifs: the trifluoromethylpyridine core and the carbothioamide functional group. The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the carbothioamide group, an isostere of the amide bond, often confers unique biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, positioning it as a valuable building block and potential lead compound in drug discovery programs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 175277-51-7 | [3][4] |

| Molecular Formula | C₇H₅F₃N₂S | [3][4] |

| Molecular Weight | 206.19 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Melting Point | 116-118 °C | [5] |

| Boiling Point | 271.5 °C at 760 mmHg | [5] |

| Density | 1.444 g/cm³ | [5] |

Synthesis and Characterization

Proposed Synthesis Route 1: Thionation of the Corresponding Amide

This is a widely used method for the synthesis of thioamides. The corresponding amide, 5-(trifluoromethyl)pyridine-2-carboxamide, can be treated with a thionating agent such as Lawesson's reagent.

Experimental Protocol:

-

To a solution of 5-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Proposed Synthesis Route 2: From the Corresponding Nitrile

Another common method involves the reaction of the corresponding nitrile, 2-cyano-5-(trifluoromethyl)pyridine, with a source of hydrogen sulfide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. 175277-51-7 | MFCD00205810 | this compound [aaronchem.com]

- 4. parchem.com [parchem.com]

- 5. Platinum(ii) complexes of fluorinated pyrrole carbothioamides: enhanced anticancer activity and overcoming cisplatin resistance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 5-(Trifluoromethyl)pyridine-2-carbothioamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 5-(Trifluoromethyl)pyridine-2-carbothioamide. This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to the unique combination of a trifluoromethyl-substituted pyridine ring and a carbothioamide functional group. The trifluoromethyl group is a well-established bioisostere for modifying the electronic and metabolic properties of drug candidates, while the carbothioamide moiety offers distinct hydrogen bonding capabilities compared to its amide analog. This guide will delve into the rationale behind its molecular design, a detailed synthetic protocol, and an analysis of its structural and spectroscopic characteristics. The insights provided herein are intended to support the rational design of novel therapeutics and functional materials.

Introduction: The Strategic Combination of Trifluoromethyl and Carbothioamide Moieties

The field of medicinal chemistry is in a constant search for molecular scaffolds that can confer improved pharmacological properties to drug candidates. The title compound, this compound, represents a strategic amalgamation of two key functional groups that are frequently employed to enhance the efficacy and pharmacokinetic profiles of bioactive molecules.

The trifluoromethyl (CF₃) group is often used as a bioisostere to replace a methyl or chloro group.[1] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities and enhance interactions with target proteins.[4][5] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase the in vivo half-life of a drug.[3]

The carbothioamide (thioamide) group , the sulfur analog of an amide, also plays a crucial role in molecular design. Thioamides are known to have different hydrogen bonding properties compared to amides; the C=S bond is a weaker hydrogen bond acceptor, while the N-H bond is a stronger hydrogen bond donor.[6] This alteration in hydrogen bonding capacity can lead to differential binding affinities and selectivities for target enzymes and receptors. Pyridine carbothioamide derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

The placement of the trifluoromethyl group at the 5-position of the pyridine ring and the carbothioamide at the 2-position creates a unique electronic and steric environment, making this molecule a valuable scaffold for further chemical exploration and drug development.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a two-step process starting from a suitable pyridine precursor. The key steps involve the synthesis of the nitrile intermediate, 2-cyano-5-(trifluoromethyl)pyridine, followed by its conversion to the corresponding thioamide.

Synthesis of 2-Cyano-5-(trifluoromethyl)pyridine

The synthesis of the nitrile precursor can be accomplished via several routes, often starting from 2-chloro-5-(trifluoromethyl)pyridine. The conversion of a halopyridine to a cyanopyridine is a common transformation in heterocyclic chemistry.[9]

Experimental Protocol: Synthesis of 2-Cyano-5-(trifluoromethyl)pyridine

-

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Iron(III) chloride (FeCl₃)

-

Hydrochloric acid (HCl), 2 M

-

Toluene

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

To a stirred suspension of copper(I) cyanide (1.2 equivalents) in anhydrous N,N-dimethylformamide, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to 80-90 °C and add a solution of iron(III) chloride (1.5 equivalents) in 2 M hydrochloric acid (10 volumes).

-

Stir the mixture vigorously for 30 minutes to dissolve the copper salts.

-

Extract the product with toluene (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-cyano-5-(trifluoromethyl)pyridine.

-

-

Causality of Experimental Choices:

-

The use of CuCN is a classic method for the cyanation of aryl halides (a Rosenmund-von Braun reaction).

-

DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and intermediates.

-

The addition of FeCl₃ and HCl is to quench the reaction and to form water-soluble complexes with the copper salts, facilitating their removal during the aqueous workup.

-

Thionation of 2-Cyano-5-(trifluoromethyl)pyridine

The conversion of the nitrile to the thioamide is a thionation reaction. A common and effective method for this transformation is the reaction with hydrogen sulfide in the presence of a base.[10]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Cyano-5-(trifluoromethyl)pyridine

-

Hydrogen sulfide (H₂S) gas or Sodium hydrosulfide (NaHS)

-

Pyridine, anhydrous

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid, dilute

-

-

Procedure:

-

Dissolve 2-cyano-5-(trifluoromethyl)pyridine (1.0 equivalent) in a mixture of anhydrous pyridine and ethanol in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.

-

Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is typically exothermic and may require cooling with a water bath.

-

Monitor the reaction progress by TLC. The reaction is generally complete within 4-6 hours.

-

Upon completion, stop the H₂S flow and purge the system with nitrogen gas to remove excess H₂S.

-

Remove the solvent under reduced pressure to obtain the crude solid.

-

Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the thioamide.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to yield pure this compound.

-

-

Trustworthiness of the Protocol: This protocol is based on well-established methods for thioamide synthesis from nitriles.[10] The progress of the reaction can be easily monitored by TLC, and the product can be purified by a simple acid-base workup and recrystallization, ensuring a high degree of purity.

Synthetic Workflow Diagram

Molecular Structure and Spectroscopic Characterization

While a definitive crystal structure for this compound is not publicly available, its molecular geometry and spectroscopic properties can be reliably predicted based on data from closely related analogs and computational modeling.

Predicted Molecular Geometry

The molecule is expected to be largely planar, with the pyridine ring and the carbothioamide group being coplanar to maximize resonance stabilization. The trifluoromethyl group will be situated out of this plane. Key structural features would include the bond lengths and angles of the pyridine ring, the C-S and C-N bonds of the thioamide, and the C-F bonds of the trifluoromethyl group.

Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using a combination of NMR, IR, and mass spectrometry.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and carbothioamide groups. The protons of the -NH₂ group of the thioamide will likely appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the five carbons of the pyridine ring, the carbothioamide carbon, and the trifluoromethyl carbon. The chemical shift of the C=S carbon is expected to be significantly downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary thioamide (around 3300-3100 cm⁻¹), C=S stretching (around 1200-1000 cm⁻¹), and C-F stretching of the trifluoromethyl group (strong absorptions in the 1350-1100 cm⁻¹ region).[11][12] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.19 g/mol ). Fragmentation patterns would likely involve the loss of the thioamide and trifluoromethyl groups. |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising candidate for various applications.

-

Medicinal Chemistry: The trifluoromethylpyridine scaffold is present in numerous agrochemicals and pharmaceuticals.[8] The introduction of the carbothioamide group provides a handle for further derivatization and can modulate the biological activity. Pyridine carbothioamide analogs have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[7][8] This compound could serve as a key intermediate in the synthesis of novel enzyme inhibitors, particularly for kinases or proteases where the thioamide can form specific hydrogen bonds in the active site.

-

Materials Science: Pyridine derivatives are widely used as ligands in coordination chemistry. The thioamide functionality can act as a coordinating group for various metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts. The presence of the trifluoromethyl group can enhance the thermal stability and solubility of these materials in organic solvents.

Conclusion

This compound is a strategically designed molecule that combines the advantageous properties of the trifluoromethyl group and the carbothioamide functionality on a pyridine scaffold. This guide has provided a detailed, scientifically grounded overview of its synthesis, molecular structure, and potential applications. The presented synthetic protocols are robust and based on well-established chemical transformations, ensuring their reliability for researchers. While direct experimental data for the final compound is limited in the public domain, the provided analysis based on related structures offers valuable insights for its characterization. This molecule represents a valuable building block for the development of new pharmaceuticals and advanced materials, and this guide serves as a foundational resource for scientists and researchers in the field.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Wikipedia. (2023). Trifluoromethyl group. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). 5-(trifluoromethyl)pyridine-2-thioamide. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

mzCloud. (n.d.). 5 Trifluoromethyl pyridine 2 carboximidamide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

-

Stenutz. (n.d.). 5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

ChemBK. (2024). 5-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXYLICACIDMETHYLESTER. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]

-

GISSMO NMR. (n.d.). 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 203, 173-190.

- Naseer, M. M., et al. (2023). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 41(1), 256-271.

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

- Hayat, F., et al. (2021). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Molecules, 26(15), 4583.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

- Comins, D. L., et al. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-triflimide and N-(5-Chloro-2-pyridyl)triflimide. Organic Syntheses, 74, 77.

-

ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s review. Journal of medicinal chemistry, 54(10), 3451-3479.

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine-3-carbothioamide. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Retrieved from [Link]

-

PubMed. (2025). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. mdpi.com [mdpi.com]

- 3. mzCloud – 3 Dimethylamino N hydroxy 5 trifluoromethyl pyridine 2 carboximidamide [mzcloud.org]

- 4. mzCloud – 5 Trifluoromethyl pyridine 2 carboximidamide [mzcloud.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. sci-hub.se [sci-hub.se]

- 9. 175277-51-7 | MFCD00205810 | this compound [aaronchem.com]

- 10. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Bio-functional Landscape of 5-(Trifluoromethyl)pyridine-2-carbothioamide and Its Derivatives

Abstract

This technical guide provides a comprehensive analysis of 5-(Trifluoromethyl)pyridine-2-carbothioamide, a pivotal chemical intermediate in the development of contemporary bioactive molecules. While the compound itself is not an end-user therapeutic, its strategic importance lies in its role as a versatile scaffold. The trifluoromethylpyridine moiety it contains is a key structural motif in numerous agrochemicals and pharmaceuticals, valued for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] This guide will deconstruct the synthetic utility of this compound, explore the mechanisms of action of its prominent derivatives, and provide detailed experimental protocols for their synthesis and evaluation. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug discovery and agrochemical development.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to protein targets.[1] When coupled with a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) structure becomes a highly sought-after building block.[2][3]

This compound (CAS 175277-51-7) is a prime example of such a building block.[4] While direct studies on its own mechanism of action are scarce due to its primary role as a synthetic intermediate, its value is realized in the diverse biological activities of the molecules derived from it. This guide will therefore focus on the journey from this foundational scaffold to its functionally diverse derivatives, which span applications from anticancer agents to potent fungicides.

Synthetic Utility and Derivatization Pathways

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules. The carbothioamide group is a key reactive handle, allowing for various chemical transformations to build upon the stable trifluoromethylpyridine core.

A common synthetic route involves the reaction of the carbothioamide with other molecules to form novel heterocyclic systems or to introduce diverse functional groups. These reactions often lead to the creation of amide, pyrimidine, or pyrazoline derivatives, each with distinct biological profiles.

Representative Synthetic Protocol: Synthesis of Trifluoromethyl Pyrimidine Derivatives

The following protocol outlines a general method for the synthesis of trifluoromethyl pyrimidine derivatives from a related precursor, illustrating a common synthetic strategy in this chemical space.

Objective: To synthesize novel trifluoromethyl pyrimidine derivatives for biological screening.

Materials:

-

Ethyl trifluoroacetoacetate (starting reagent)

-

Intermediates derived from this compound or similar structures

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesize intermediate compounds through multi-step reactions starting from ethyl trifluoroacetoacetate, as described in the literature.[5]

-

In a round-bottom flask, dissolve the intermediate in DMF.

-

Add K2CO3 and a suitable halohydrocarbon to the solution.

-

Stir the reaction mixture at room temperature or under gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the crude product.

-

Purify the crude product using column chromatography to obtain the final trifluoromethyl pyrimidine derivatives.[5]

Diagram: Synthetic Pathway for Bioactive Derivatives

Caption: Synthetic utility of this compound.

Mechanisms of Action of Key Derivatives

The true value of this compound is demonstrated through the diverse and potent mechanisms of action of its derivatives.

Antifungal and Antibacterial Agents

Derivatives of trifluoromethylpyridine have shown significant promise in agriculture and medicine as antifungal and antibacterial agents.[6][7][8]

-

Antifungal Activity: Certain novel trifluoromethyl pyrimidine derivatives have demonstrated excellent in vitro antifungal activities against a range of plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.[6] Some compounds have shown efficacy equal to or greater than commercial fungicides like tebuconazole.[6]

-

Antibacterial Activity: Trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and evaluated for their antibacterial properties against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum.[7][8] Some of these compounds exhibited higher activity than commercial bactericides.[7]

-

Mechanism of Action: A recent study on pyrazolone carbothioamide derivatives, a related class of compounds, revealed a novel antifungal mechanism. These compounds disrupt the iron homeostasis of fungal cells, leading to an accumulation of reactive oxygen species and lipid peroxides, thereby inducing oxidative stress and cell death.[9]

Anticancer Agents

The trifluoromethylpyridine scaffold has also been explored for the development of novel anticancer therapeutics.

-

Tubulin Polymerization Inhibition: A series of pyridine carbothioamides functionalized with a sulfonamide moiety have been synthesized and identified as potent tubulin polymerization inhibitors.[10] Certain derivatives exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver).[10] Molecular docking studies confirmed that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

-

Kinase Inhibition: Derivatives of 5-trifluoromethyl-2-aminopyrimidine have been developed as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are key targets in acute myeloid leukemia (AML).[11] These compounds have shown excellent inhibitory activity against mutated forms of FLT3 and potent antiproliferative effects in AML cell lines.[11]

Diagram: Signaling Pathway Inhibition by a Derivative

Caption: Inhibition of FLT3 signaling by a derivative compound.

Antiviral and Insecticidal Applications

The versatility of this chemical scaffold extends to antiviral and insecticidal applications.

-

Antiviral Activity: Certain trifluoromethyl pyrimidine derivatives have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[5] Microscale thermophoresis experiments have shown a direct interaction between these compounds and the TMV coat protein (TMV-CP), suggesting this as a potential mechanism of action.[5]

-

Insecticidal Activity: Trifluoromethylpyridine amide derivatives have been evaluated for their insecticidal properties against pests like Plutella xylostella.[8] While the exact mechanism is often target-specific, the trifluoromethylpyridine moiety is a key feature in several commercial insecticides.[3]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from or related to the this compound scaffold.

Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [6]

| Compound | Target Fungus | Inhibition Rate at 50 µg/ml (%) |

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| Tebuconazole (Control) | B. cinerea | 96.45 |

Table 2: Anticancer Activity of Pyridine Carbothioamide Derivatives [10]

| Compound | Cell Line | IC50 (µM) |

| 3 | PC-3 | Potent (2-6 fold more than colchicine) |

| 5 | PC-3 | Potent (up to 2.5-fold stronger than doxorubicin) |

| Colchicine (Control) | PC-3 | - |

| Doxorubicin (Control) | PC-3 | - |

Table 3: Antiviral Activity against Tobacco Mosaic Virus (TMV) [5]

| Compound | Activity Type | EC50 (µg/mL) |

| 5j | Curative | 126.4 |

| 5m | Protective | 103.4 |

| Ningnanmycin (Control) | Curative | 362.7 |

| Ningnanmycin (Control) | Protective | 255.1 |

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. While not a therapeutic agent in itself, its role as a versatile chemical intermediate is undeniable. The derivatives synthesized from this scaffold have demonstrated a remarkable breadth of biological activities, from combating fungal and bacterial infections to inhibiting cancer cell growth and viral replication. The consistent success of the trifluoromethylpyridine moiety in enhancing the potency and drug-like properties of molecules ensures that this compound and related structures will remain highly valuable tools in the arsenal of medicinal and agrochemical chemists. Future research will likely focus on further diversifying the derivatives of this scaffold and exploring novel mechanisms of action to address unmet needs in medicine and agriculture.

References

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PMC - NIH.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). SciSpace.

- Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties. (2025). ResearchGate.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry.

- Bioactive molecules of 5‐trifluoromethyl substituted pyrimidine derivatives. (n.d.). ResearchGate.

- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). PMC - PubMed Central.

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (n.d.). PMC - PubMed Central.

- Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. (2025). PubMed.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents. (n.d.). ResearchGate.

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). PMC - NIH.

- This compound. (n.d.). Aaronchem.

- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.

- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 175277-51-7 | MFCD00205810 | this compound [aaronchem.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethylpyridines: From Serendipitous Discovery to Indispensable Scaffolds in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylpyridine (TFMP) and its derivatives have become fundamentally important structural motifs in the development of a vast array of agrochemical and pharmaceutical compounds.[1] The unique physicochemical properties imparted by the trifluoromethyl group—including high electronegativity, enhanced lipophilicity, and improved metabolic stability—combined with the versatile chemistry of the pyridine ring, have made this class of compounds a cornerstone of modern molecular design.[2][3] This guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylpyridines. We will explore the pioneering synthetic routes, the refinement of these methodologies over decades of research, and the landmark applications that have solidified the role of TFMPs in crop protection and human and animal health. This text serves as a technical resource, detailing key reaction protocols and illustrating the logical progression of scientific innovation in this critical area of fluorine chemistry.

Introduction: The Synergistic Power of Fluorine and the Pyridine Ring

The strategic incorporation of fluorine into bioactive molecules has revolutionized the fields of medicinal chemistry and agrochemical science.[3][4] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[3] Furthermore, the C-F bond's strength often renders the -CF3 group resistant to metabolic degradation, prolonging a compound's in vivo half-life.[2]

When this influential group is appended to a pyridine ring—a privileged scaffold in numerous natural products and synthetic drugs—the resulting trifluoromethylpyridine structure offers a unique combination of chemical and biological attributes. This guide traces the journey of these remarkable compounds from their initial synthesis to their current status as high-value intermediates and active ingredients.

Chapter 1: The Genesis of Trifluoromethylpyridines

The story of trifluoromethylpyridines begins not with the heterocycle itself, but with simpler aromatic systems. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, converting benzotrichloride to benzotrifluoride using antimony trifluoride.[5] This foundational work laid the groundwork for future fluorine chemistry.

It was nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[5] Researchers adapted the principles of Swarts' reaction, applying a two-step chlorination and fluorination process to picoline (methylpyridine). This seminal work demonstrated that the robust pyridine ring could withstand the harsh conditions required for trifluoromethylation, opening a new frontier in heterocyclic chemistry.

Pioneering Synthesis: The Halogen Exchange (Halex) Reaction

The earliest and still widely used method for synthesizing TFMPs is the halogen exchange (Halex) reaction. This process involves the substitution of chlorine atoms with fluorine atoms. The general workflow begins with the radical chlorination of the methyl group of a picoline isomer to form a trichloromethylpyridine, followed by fluorination with hydrogen fluoride (HF).

Experimental Protocol: Vapor-Phase Fluorination of 3-(Trichloromethyl)pyridine

-

Objective: To synthesize 3-(Trifluoromethyl)pyridine from 3-(Trichloromethyl)pyridine.

-

Reactants: 3-(Trichloromethyl)pyridine, Anhydrous Hydrogen Fluoride (HF).

-

Apparatus: A vapor-phase reactor, typically a heated tube furnace packed with a fluorination catalyst.

-

Procedure:

-

The 3-(Trichloromethyl)pyridine starting material is vaporized.

-

The vaporized substrate is mixed with a stream of anhydrous HF gas.

-

The gaseous mixture is passed through the heated reactor tube at a high temperature, often exceeding 300°C.[4]

-

The reaction is conducted in the presence of a transition metal-based catalyst, such as iron fluoride, to facilitate the chlorine-fluorine exchange.[4]

-

The product stream exiting the reactor is cooled to condense the organic components.

-

The crude product is then purified, typically by distillation, to isolate the 3-(Trluoromethyl)pyridine.

-

-

Causality: The high temperature provides the necessary activation energy for both the vaporization of the substrate and the cleavage of the strong C-Cl bonds. The catalyst provides a surface on which the halogen exchange can occur more efficiently. This vapor-phase method, while effective, often requires significant energy input and can lead to the formation of by-products due to the harsh conditions.[6]

Caption: Workflow of the first TFMP synthesis (1947).

Chapter 2: The Evolution of Synthetic Strategies

While the initial vapor-phase Halex reactions were groundbreaking, their lack of selectivity and high energy costs drove researchers to seek more efficient and controllable methods.[6][7] This led to significant innovations in both Halex chemistry and the development of alternative "bottom-up" approaches.

Refining the Halex Reaction: The Shift to Liquid Phase

A major advancement was the development of liquid-phase Halex reactions. By conducting the fluorination in a liquid medium at lower temperatures and often at superatmospheric pressures, chemists could achieve higher yields and greater selectivity with fewer by-products.[6][7] The success of this approach relies heavily on the choice of catalyst.

Experimental Protocol: Liquid-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Objective: To synthesize the key agrochemical intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).

-

Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), Anhydrous Hydrogen Fluoride (HF), Iron(III) chloride (FeCl3) catalyst.[7]

-

Apparatus: A high-pressure autoclave reactor suitable for handling corrosive HF.

-

Procedure:

-

The reactor is charged with 2,3,5-DCTC and a catalytic amount of FeCl3 (e.g., 5 mol%).[7]

-

The reactor is sealed and cooled before anhydrous HF is introduced.

-

The mixture is heated to a temperature between 145°C and 170°C, allowing the internal pressure to build.[6][7]

-

The reaction is stirred under these conditions for several hours until analysis (e.g., GC) shows complete conversion of the starting material.

-

After cooling and carefully venting the excess HF, the crude product is recovered.

-

Purification by vacuum distillation yields the final product, 2,3,5-DCTF.

-

-

Self-Validation and Trustworthiness: This liquid-phase protocol offers superior control over the reaction. The contained, pressurized system ensures a high concentration of HF is available for the exchange, driving the reaction to completion. The lower temperature compared to the vapor-phase method minimizes thermal decomposition and unwanted side reactions, leading to a cleaner product profile and simplifying purification.[7]

| Feature | Vapor-Phase Halex | Liquid-Phase Halex |

| Temperature | High (>300°C) | Moderate (100-200°C) |

| Pressure | Atmospheric | Superatmospheric |

| Selectivity | Lower | Higher |

| Energy Cost | High | Moderate |

| Key By-products | Over-chlorinated species | Fewer by-products |

| Catalyst | Metal Fluorides | Metal Halides (e.g., FeCl3) |

Table 1. Comparison of Vapor-Phase and Liquid-Phase Halogen Exchange Reactions.

Building from Scratch: Cyclocondensation Reactions

An entirely different strategy involves constructing the trifluoromethylpyridine ring from smaller, acyclic, fluorine-containing building blocks.[4] This method is particularly valuable for creating substitution patterns that are difficult to access through the picoline-based Halex routes. The most common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4][5] These compounds can undergo cyclocondensation reactions with ammonia or other nitrogen sources to form the pyridine ring.

Caption: General workflow for TFMP synthesis via cyclocondensation.

Chapter 3: Landmark Applications in Agrochemicals and Pharmaceuticals

The development of robust synthetic routes catalyzed an explosion in the application of TFMPs, particularly in crop protection, where they remain a dominant structural class.[8]

Revolutionizing Crop Protection

In the agrochemical industry, over half of the pesticides introduced in the last two decades contain fluorine, and about 40% of all fluorine-containing pesticides on the market include a trifluoromethyl group.[4][5]

The first major commercial success was fluazifop-butyl , a herbicide launched by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[4][5] This compound, synthesized using the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), is an acetyl-CoA carboxylase (ACCase) inhibitor.[5] Crucially, the introduction of the TFMP moiety dramatically improved translocation and herbicidal activity on perennial grass weeds compared to its benzene analogue, showcasing the superiority of the heterocyclic system.[4][5]

Following this success, a multitude of other TFMP-containing agrochemicals were developed.

| Product Name | Class | Year First Reported | Key TFMP Intermediate |

| Fluazifop-butyl | Herbicide | 1982 | 2-Chloro-5-(trifluoromethyl)pyridine |

| Flazasulfuron | Herbicide | 1986 | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | - | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | - | 4-(Trifluoromethyl)nicotinic acid |

| Sulfoxaflor | Insecticide | - | 6-(Trifluoromethyl)pyridine-2-thiol |

Table 2. Selected Commercial Agrochemicals Containing the Trifluoromethylpyridine Moiety.[1][5]

Advancing Modern Medicine

In pharmaceuticals, the TFMP scaffold is a valuable tool for enhancing drug properties.[2] To date, five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, with many more candidates in clinical trials.[4][9]

A notable example is fuzapladib sodium hydrate , a veterinary medicine approved in 2018.[4][5] It is used to treat pancreatitis in dogs. Its synthesis, like that of fluazifop-butyl, relies on the versatile intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), demonstrating how a single key building block can serve as a launchpad for innovation across different industries.[4][5]

Conclusion: An Enduring Legacy and a Bright Future

From a niche chemical curiosity in 1947, trifluoromethylpyridines have evolved into one of the most important and widely used heterocyclic scaffolds in applied chemistry. The historical journey from high-temperature, brute-force synthesis to sophisticated, selective catalytic methods illustrates a classic story of scientific and industrial progress. The profound impact of TFMPs on global food security through advanced crop protection and their growing role in developing next-generation therapeutics is undeniable. As synthetic chemists continue to devise novel methods for their preparation and medicinal chemists further explore their potential, the legacy of trifluoromethylpyridines is set to expand, cementing their role as indispensable tools for molecular innovation.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Li, P., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

- Google Patents. (1984).

- Google Patents. (1987).

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). PubMed. [Link]

- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-